1,3-二(苄氧甲基)-5-氟尿嘧啶

描述

Synthesis Analysis

The synthesis of 1,3-DI(Benzyloxymethyl)-5-fluorouracil and its derivatives involves several key steps, including alkylation and protection-deprotection strategies. Notably, Roberts and Sloan (2002) described the synthesis of 3-Alkylcarbonyloxymethyl derivatives of 5-fluorouracil, highlighting the foundational methods for introducing benzyloxymethyl groups into the 5-FU structure (Roberts & Sloan, 2002).

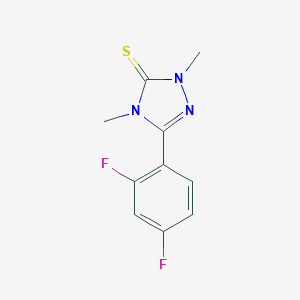

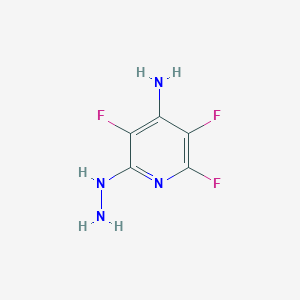

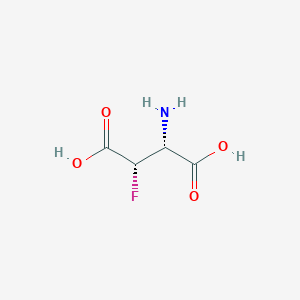

Molecular Structure Analysis

The molecular structure of 1,3-DI(Benzyloxymethyl)-5-fluorouracil derivatives reveals insights into the stereoelectronic effects influencing their reactivity and stability. Mori et al. (2000) investigated the one-electron reductive release of 5-FU from various derivatives, demonstrating the influence of molecular structure on the compound's reactivity, especially in anoxic conditions, which is pivotal for understanding its potential in hypoxic tumor cells (Mori, Hatta, & Nishimoto, 2000).

Chemical Reactions and Properties

1,3-DI(Benzyloxymethyl)-5-fluorouracil undergoes specific chemical reactions, such as nucleophilic substitution and esterification, which are crucial for its activation and function. The studies by Liu and Rimmer (2002), involving the synthesis and release of 5-FU from polymeric carriers, emphasize the compound's reactivity towards forming bioactive derivatives, shedding light on its chemical versatility (Liu & Rimmer, 2002).

Physical Properties Analysis

The physical properties of 1,3-DI(Benzyloxymethyl)-5-fluorouracil derivatives, including solubility, crystallinity, and stability, are influenced by the molecular structure and substituents. Alauddin, Balatoni, and Gelovani (2005) elaborated on the synthesis of fluorouracil derivatives for PET, contributing to the understanding of the physical properties relevant to pharmaceutical applications (Alauddin, Balatoni, & Gelovani, 2005).

Chemical Properties Analysis

The chemical properties, including reactivity and stability under various conditions, are critical for the application of 1,3-DI(Benzyloxymethyl)-5-fluorouracil. The synthesis and characterization of novel polyethylene oxide drugs by Chen, Huang, and Huang (2000), which contain 5-FU, provide valuable insights into the chemical properties and potential applications of these derivatives (Chen, Huang, & Huang, 2000).

科学研究应用

临床应用和机制

癌症化疗和机制洞见5-氟尿嘧啶及其衍生物,包括1,3-二(苄氧甲基)-5-氟尿嘧啶,在癌症化疗中被广泛使用。这些化合物已经成为各种实体肿瘤的治疗方案的一部分超过四十年。其主要作用机制涉及抑制胸苷酸合成酶,导致快速分裂的癌细胞DNA合成受阻。临床和临床前研究已经突出它们在对乳腺和胃肠道肿瘤特别有效的晚期癌症患者的姑息护理中的应用(Heidelberger & Ansfield, 1963; Grem, 2000)。

口服给药的进展在口服5-氟尿嘧啶药物的开发方面取得了显著进展。研究表明,口服5-氟尿嘧啶衍生物不逊于静脉输注,有些方案表明连续的5-氟尿嘧啶输注可以被口服给药替代。这种转变主要是由于口服化疗药物在患者舒适度和遵守治疗计划方面的好处(Miura et al., 2010)。

增强治疗效果对5-氟尿嘧啶的生化调节一直是研究的重点领域。S-1,一种新型口服二氢嘧啶脱氢酶抑制剂氟嘧啶,已显示出在延长时间内增加血液中5-氟尿嘧啶浓度的潜力。临床试验已经证明其在胃癌治疗中的有效性和安全性,并正在研究其在其他癌症中的用途(Maehara, 2003)。

未来方向

属性

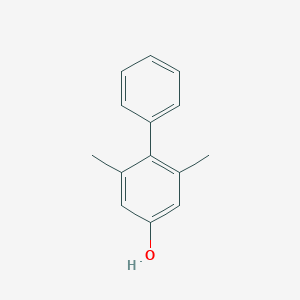

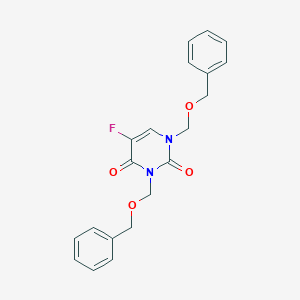

IUPAC Name |

5-fluoro-1,3-bis(phenylmethoxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O4/c21-18-11-22(14-26-12-16-7-3-1-4-8-16)20(25)23(19(18)24)15-27-13-17-9-5-2-6-10-17/h1-11H,12-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRGJHDWFSNOWRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCN2C=C(C(=O)N(C2=O)COCC3=CC=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515279 | |

| Record name | 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

75500-03-7 | |

| Record name | 1,3-Bis[(benzyloxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。